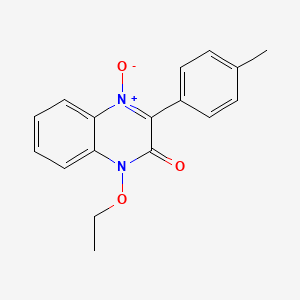
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, and a quinoxalin-4-ium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the quinoxaline core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Oxidation to Form the Oxidoquinoxalin-4-ium: The final step involves the oxidation of the quinoxaline core to form the oxidoquinoxalin-4-ium structure, which can be achieved using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding quinoxaline derivative using reducing agents like sodium borohydride.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a fluorescent marker due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-3-(4-methylphenyl)urea: This compound shares the ethoxy and methylphenyl groups but has a different core structure.
4-Methylphenylquinoxaline: Similar core structure but lacks the ethoxy group and the oxidoquinoxalin-4-ium moiety.
Uniqueness
1-Ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its combination of functional groups and its oxidoquinoxalin-4-ium core. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
371136-90-2 |
|---|---|
Molekularformel |
C17H16N2O3 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
1-ethoxy-3-(4-methylphenyl)-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-19-15-7-5-4-6-14(15)18(21)16(17(19)20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
HYQYTDQGOXLMKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)C)[O-] |
Löslichkeit |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

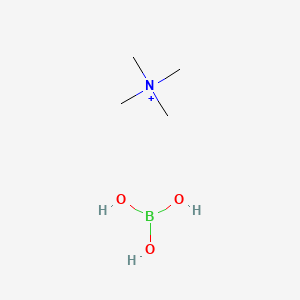
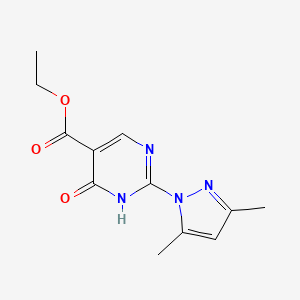
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)

![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
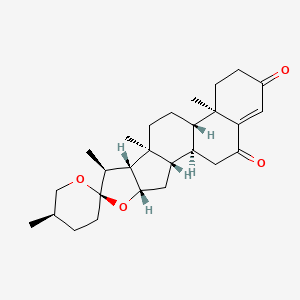
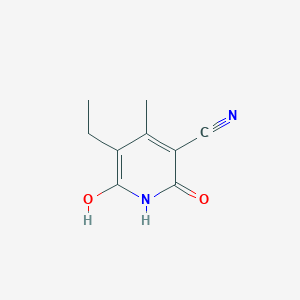


![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

